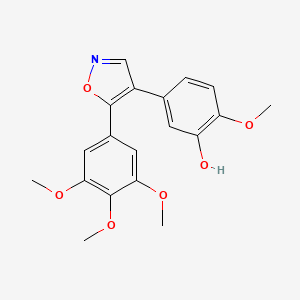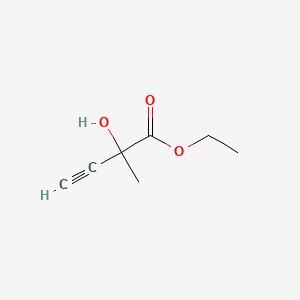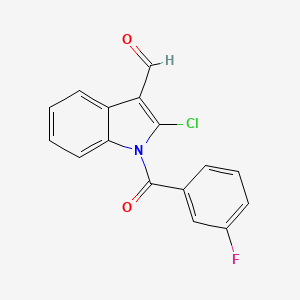
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a chloro group at the second position, a fluorobenzoyl group at the first position, and a carbaldehyde group at the third position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid using thionyl chloride.
Indole Formation: The indole ring is constructed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Substitution Reaction: The indole derivative undergoes a substitution reaction with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form 1-(3-fluorobenzoyl)indole.
Chlorination: The final step involves the chlorination of the indole derivative at the second position using reagents like N-chlorosuccinimide (NCS) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: 2-Chloro-1-(3-fluorobenzoyl)indole-3-carboxylic acid
Reduction: 2-Chloro-1-(3-fluorobenzoyl)indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The specific mechanism of action for 2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with biological targets such as enzymes, receptors, and DNA. The presence of functional groups like the aldehyde and fluorobenzoyl moieties may influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Fluorobenzoyl)indole-3-carbaldehyde: Lacks the chloro group at the second position.
2-Chloro-1-benzoylindole-3-carbaldehyde: Lacks the fluorine atom in the benzoyl group.
2-Chloro-1-(3-chlorobenzoyl)indole-3-carbaldehyde: Contains a chloro group instead of a fluorine atom in the benzoyl group.
Uniqueness
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives. The presence of both chloro and fluorobenzoyl groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Numéro CAS |
68770-79-6 |
|---|---|
Formule moléculaire |
C16H9ClFNO2 |
Poids moléculaire |
301.70 g/mol |
Nom IUPAC |
2-chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-13(9-20)12-6-1-2-7-14(12)19(15)16(21)10-4-3-5-11(18)8-10/h1-9H |
Clé InChI |
BLFGSMXRNJMGGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC(=CC=C3)F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





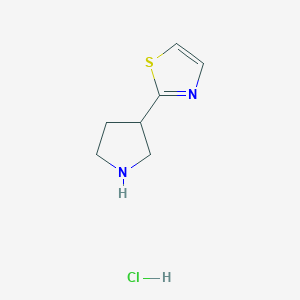
![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
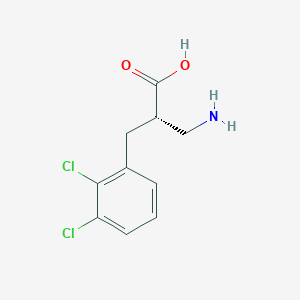
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)
